Dimethyl(2-phenylethoxy)silane
Description
Dimethyl(2-phenylethoxy)silane (CAS: 14629-58-4) is an organosilicon compound with the molecular formula C₁₁H₁₈OSi and an average molecular weight of 194.350 g/mol . Its structure consists of a dimethylsilane core substituted with a 2-phenylethoxy group (–OCH₂CH₂C₆H₅), which imparts both hydrophobic and aromatic characteristics. Key physicochemical properties include:
- logP (octanol/water partition coefficient): 3.081 (Crippen calculated property) .
- NIST Input Pressure (Inp) values: Ranging from 1185.00 to 1243.00 . Synonyms for this compound include trimethyl(2-phenylethoxy)silane and 2-phenylethyl trimethylsilyl ether .
Properties
Molecular Formula |
C10H16OSi |
|---|---|
Molecular Weight |
180.32 g/mol |
IUPAC Name |
dimethyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C10H16OSi/c1-12(2)11-9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
DVYUOQXRGHUWKE-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(2-phenylethoxy)silane can be synthesized through several methods. One common approach involves the hydrosilylation of styrene oxide with dimethylchlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production with minimal by-products. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-phenylethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silanediols.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanediols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Dimethyl(2-phenylethoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its excellent adhesion properties and thermal stability.
Mechanism of Action
The mechanism by which dimethyl(2-phenylethoxy)silane exerts its effects involves the formation of stable silicon-oxygen and silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound an excellent candidate for applications requiring long-term stability. The molecular targets and pathways involved include interactions with hydroxyl and carboxyl groups on various substrates, leading to the formation of strong covalent bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dimethyl(2-phenylethoxy)silane belongs to a broader class of alkoxy-substituted silanes. Below is a comparative analysis with structurally related compounds, emphasizing molecular features, physicochemical properties, and functional differences.
Structural and Molecular Comparison
*Methyltris(2-phenylethoxy)silane’s molecular formula can be inferred as C₂₅H₃₄O₃Si based on substituent counts.
Physicochemical Properties
- Larger substituents, as in diethyl(2-phenylethoxy)tridecyloxy silane, likely increase hydrophobicity significantly .
- Density: Diethoxydimethylsilane has a density of 0.840 g/cm³ , whereas this compound’s predicted density is closer to 0.95 g/cm³ (analogous to similar silanes in ).
Functional and Reactivity Differences
- Steric Effects: Methyltris(2-phenylethoxy)silane has three phenylethoxy groups, creating high steric hindrance, which reduces reactivity compared to this compound.
- Electrophilicity: The chloro substituent in diethyl-(2-chloro-ethoxy)-phenyl-silane enhances electrophilicity, making it more reactive toward nucleophiles than this compound.
- Adhesion Performance: Silanes with additional substituents (e.g., methoxyethoxy groups) exhibit improved adhesion in composite materials, as seen in studies where mixed failure modes increased with silane application .
Research Findings
- Synthetic Utility: this compound’s derivatives, such as those with difluoroallyl groups (e.g., (3,3-difluoro-2-(thiophen-3-yl)allyl)dimethyl(phenyl)silane), show diverse reactivity in cross-coupling reactions, as demonstrated by NMR and HRMS data .
- Thermal Stability: Trimethyl(2-phenylethoxy)silane derivatives decompose at higher temperatures (>200°C) compared to diethoxydimethylsilane, which has a lower boiling point (114°C) .
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